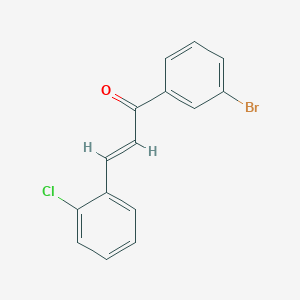

(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROFKUQZOLCZQH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered attention in biological research due to its potential therapeutic applications. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific chalcone, highlighting its mechanisms of action, efficacy in various studies, and potential as a therapeutic agent.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 321.6 g/mol. The structural characteristics include a bromine atom at the para position of one phenyl ring and a chlorine atom at the meta position of the other phenyl ring.

Chalcone derivatives like this compound exhibit their biological activities through various mechanisms:

- Anticancer Activity : Studies have shown that chalcones can induce apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway, leading to cell cycle arrest and increased expression of pro-apoptotic factors like Bax while decreasing anti-apoptotic factors like Bcl-2 .

- Antimicrobial Properties : Chalcones have been reported to possess antimicrobial activities against a range of pathogens. The presence of halogen substituents (bromine and chlorine) enhances their ability to disrupt microbial cell membranes .

Anticancer Studies

A significant body of research has focused on the anticancer properties of chalcone derivatives. For instance:

- In vitro studies demonstrated that this compound exhibited antiproliferative effects against various cancer cell lines with IC50 values ranging from 9.76 to 40.83 µM .

- Mechanistic studies indicated that this compound could disrupt the cell cycle and induce apoptosis through the activation of caspases and modulation of NF-kB signaling pathways .

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound:

- A study reported that chalcone derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Breast Cancer Cells : A study evaluated its effects on MCF-7 and MDA-MB-231 breast cancer cells, where it was found to inhibit cell growth significantly and induce apoptosis through ROS-mediated pathways .

- Antimicrobial Efficacy : Another case study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays .

Data Summary

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H10BrClO

- Molecular Weight : 321.6 g/mol

- CAS Number : 112181-91-6

- Melting Point : Approximately 175 °C

The compound features a prop-2-en-1-one group that connects two aromatic rings, which is crucial for its reactivity and interactions in biological systems.

Biological Applications

- Antimicrobial Activity

-

Anticancer Properties

- Several studies have explored the anticancer potential of chalcones. The compound has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. This is attributed to its ability to modulate cell signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate acetophenone derivatives under basic conditions. For instance, a mixture of 3-chloroacetophenone and p-bromobenzaldehyde can yield the desired product through a base-catalyzed reaction .

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Chloroacetophenone + p-Bromobenzaldehyde | Ethanol, Base (e.g., KOH) | 70% |

Crystallographic Studies

Crystallographic studies have provided insights into the molecular geometry and packing of this compound. The dihedral angles between the phenyl rings and the prop-2-en-1-one group are critical for understanding its reactivity and interactions:

| Parameter | Value |

|---|---|

| Dihedral Angle (Bromo-Chloro) | 46.70° |

| Dihedral Angle (Chalcone Group) | 28.7° / 24.2° |

These angles influence the compound's electronic distribution and potential interactions with biological targets .

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated system undergoes selective oxidation at the double bond. Common pathways include:

Epoxidation with m-CPBA proceeds regioselectively, favoring the less hindered side of the double bond. Computational studies suggest bromine’s inductive effect stabilizes transition states .

Reduction Reactions

The ketone and double bond are susceptible to reduction:

Hydrogenation preserves the ketone group, while borohydrides preferentially reduce the carbonyl under controlled conditions .

Substitution Reactions

Halogen atoms participate in nucleophilic aromatic substitution (NAS) and cross-coupling:

The bromine atom’s lower bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol for Cl) enhances its participation in palladium-catalyzed reactions .

Cycloaddition Reactions

The enone system engages in [4+2] Diels-Alder reactions:

Density functional theory (DFT) calculations confirm electron-deficient dienophile behavior, with activation energies ~25 kcal/mol .

Nucleophilic Additions

Conjugated enone systems undergo Michael additions:

Steric effects from the 2-chlorophenyl group direct nucleophiles to the β-carbon .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV (254 nm), acetone | Cyclobutane dimer | Φ = 0.12 (low due to heavy atom effect) . |

Bromine’s heavy atom effect increases intersystem crossing, reducing dimerization efficiency .

Comparative Reactivity Table

Comparison with Similar Compounds

Structural and Crystallographic Features

Key Observations:

- Dihedral Angles : The dihedral angle between the aromatic rings in the title compound is influenced by steric and electronic effects of substituents. For example:

- (2E)-1-(3-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one exhibits a dihedral angle of 48.90° between the 3-bromophenyl and 4-fluorophenyl rings .

- In (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, the angle is 32.5° , attributed to thiophene ring planarity .

- Electron-withdrawing halogens (Br, Cl) increase torsional strain compared to methoxy or methyl groups .

- Intermolecular Interactions :

- The title compound likely forms C–H⋯π or halogen⋯π interactions, similar to (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which forms layered structures via C–H⋯π bonds .

- Compounds with thiophene substituents, such as (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one, exhibit additional S⋯Cl interactions .

Table 1: Structural Comparison of Chalcone Derivatives

Nonlinear Optical (NLO) Properties

The title compound’s NLO performance is superior to many analogs due to strong electron-withdrawing effects from Br and Cl:

- Its third-order susceptibility (χ⁽³⁾ ) is 185.58× higher than (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one .

- Compared to (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP), the title compound’s χ⁽³⁾ is 1.33× larger , attributed to enhanced conjugation from halogens .

Table 2: NLO Activity Comparison

Electronic and Spectroscopic Properties

DFT studies on similar compounds reveal:

- The bromine atom in (2E)-1-(3-bromophenyl)-3-(napthalen-2-yl)prop-2-en-1-one lowers the HOMO-LUMO gap, enhancing charge transfer .

- IR and NMR spectra of halogenated chalcones show distinct shifts: C=O stretching in the title compound appears near 1670–1654 cm⁻¹, similar to (2E)-3-(4-chlorophenyl)-1-{3-[(7-chloroquinolin-4-yl)amino]phenyl}prop-2-en-1-one . ^1H NMR signals for α,β-unsaturated protons are deshielded (~δ 7.8–8.2 ppm) due to conjugation .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-1-(3-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical method involves reacting 3-bromoacetophenone with 2-chlorobenzaldehyde in the presence of a base (e.g., KOH or NaOH) in ethanol under reflux. Key parameters include:

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is validated using:

- X-ray crystallography : Single-crystal studies reveal dihedral angles between aromatic rings (typically 10–20°) and bond lengths consistent with trans-configuration (C=O and C=C bonds at ~1.22 Å and ~1.45 Å, respectively) .

- NMR spectroscopy : Coupling constants (J) of 15–16 Hz for the vinyl protons in NMR confirm trans geometry .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of methods is used:

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1600 cm (C=C stretch).

- HR-MS : Molecular ion peaks matching the theoretical mass (e.g., [M+H] at m/z 341.2).

- and NMR : Assignments for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~190 ppm) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict reactivity and electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide:

- HOMO-LUMO analysis : Quantifies electronic transitions (e.g., ΔE = ~4.5 eV) and global reactivity descriptors (electrophilicity index ω = ~3.2 eV) .

- UV-Vis simulations : Predict λ values (e.g., ~350 nm) for comparison with experimental data .

- Charge distribution : Identifies electrophilic/nucleophilic sites for reaction mechanism studies.

Q. What strategies resolve contradictions in crystallographic data, such as non-merohedral twinning?

Non-merohedral twinning (observed in similar chalcones) is addressed by:

- Data integration : Use high-resolution detectors (e.g., CCD or Dectris EIGER) to minimize overlap.

- Twin law refinement : Apply algorithms (e.g., TWINABS) to deconvolute diffraction patterns .

- Validation tools : Check R values (<0.05) and Flack parameters to confirm structural accuracy .

Q. How is antimicrobial activity evaluated, and what methodological controls are critical?

Antimicrobial assays involve:

- Broth microdilution : Determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains (e.g., S. aureus, E. coli).

- Positive controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

- Solvent controls : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

- Statistical validation : Perform triplicate experiments with ANOVA (p <0.05) .

Q. What are the challenges in correlating HOMO-LUMO gaps with observed bioactivity?

While lower HOMO-LUMO gaps (e.g., ~4 eV) suggest higher reactivity, bioactivity depends on:

- Membrane permeability : LogP values (~3.5) must balance hydrophobicity for cellular uptake.

- Target interactions : Molecular docking studies (e.g., with Staphylococcus FabI enzyme) identify binding affinities.

- Metabolic stability : In vitro microsomal assays assess susceptibility to oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.